N-[2-(1,3-benzodioxol-5-yl)ethyl]-3,4,5-trimethoxybenzamide
Overview
Description
N-[2-(1,3-benzodioxol-5-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a benzodioxole moiety and a trimethoxybenzamide group, making it structurally unique and functionally versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzodioxol-5-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Alkylation: The benzodioxole moiety is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, in the presence of a base like potassium carbonate.
Amidation: The resulting intermediate is reacted with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzodioxol-5-yl)ethyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole or trimethoxybenzamide rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[2-(1,3-benzodioxol-5-yl)ethyl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in cellular metabolism or signaling pathways.
Pathways Involved: It can modulate pathways related to cell cycle regulation and apoptosis, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide: Shares the benzodioxole moiety but differs in the additional functional groups and overall structure.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains the benzodioxole group and is studied for its anticancer properties.
Uniqueness
N-[2-(1,3-benzodioxol-5-yl)ethyl]-3,4,5-trimethoxybenzamide is unique due to its combination of the benzodioxole and trimethoxybenzamide groups, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)ethyl]-3,4,5-trimethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-22-16-9-13(10-17(23-2)18(16)24-3)19(21)20-7-6-12-4-5-14-15(8-12)26-11-25-14/h4-5,8-10H,6-7,11H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMJHFPUNWZSLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278021 | |
Record name | MLS002637834 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5422-05-9 | |
Record name | MLS002637834 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002637834 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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